molecular formula C17H22N4O3S B2877168 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 880808-93-5

5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2877168
CAS No.: 880808-93-5
M. Wt: 362.45
InChI Key: HWBMXNXQGXEKNQ-UHFFFAOYSA-N
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Description

5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Ring Opening Reactions and Cyclization : Research demonstrates the dichotomy in ring-opening reactions of related pyridine and pyrimidine derivatives with cyclic secondary amines, leading to the formation of stable cyclopentenyl derivatives through cyclization processes. Such reactions underscore the compound's utility in synthesizing novel cyclic structures with potential biological activities (Šafár̆ et al., 2000).

  • Fused Heterocyclic Compounds : The compound's structural framework facilitates the synthesis of polyfunctional fused heterocyclic compounds, showcasing its relevance in the creation of complex molecules with potential for varied scientific applications (Hassaneen et al., 2003).

Potential Applications

  • Photovoltaic Applications : Derivatives with similar structural motifs have been explored for their photophysical properties and applications in photovoltaic devices. The synthesis of small molecules incorporating the electron-withdrawing group similar to the compound has shown potential in improving the power conversion efficiency of photovoltaic cells, highlighting the compound's utility in renewable energy research (Li et al., 2012).

  • Heterocyclic System Synthesis : The compound's structural features are conducive to the synthesis of novel heterocyclic systems, such as pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazines, which have potential applications in the development of new materials or biologically active molecules (Karimian & Karimi, 2020).

  • Electronic Devices : The compound's related derivatives, particularly those involving novel electron-withdrawing groups, have been utilized in the design and synthesis of polymers for electronic devices. Such polymers have demonstrated good thermal stability and broad absorption spectra, making them suitable candidates for electronic applications (Zhao et al., 2015).

Properties

IUPAC Name

5-[2,6-dimethyl-1-(2-morpholin-4-ylethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-11-9-13(14-15(22)18-17(25)19-16(14)23)10-12(2)21(11)4-3-20-5-7-24-8-6-20/h9-10H,3-8H2,1-2H3,(H2,18,19,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBMXNXQGXEKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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